Titanium ethylhexoxide

Description

Properties

CAS No. |

1070-10-6 |

|---|---|

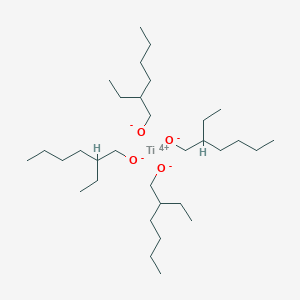

Molecular Formula |

C8H18OTi |

Molecular Weight |

178.09 g/mol |

IUPAC Name |

2-ethylhexan-1-ol;titanium |

InChI |

InChI=1S/C8H18O.Ti/c1-3-5-6-8(4-2)7-9;/h8-9H,3-7H2,1-2H3; |

InChI Key |

UJMZZAZBRIPOHZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)CO.CCCCC(CC)CO.CCCCC(CC)CO.CCCCC(CC)CO.[Ti] |

Other CAS No. |

1070-10-6 |

physical_description |

Liquid Colorless liquid; [Sigma-Aldrich MSDS] |

Pictograms |

Irritant |

Related CAS |

104-76-7 (Parent) |

Origin of Product |

United States |

Preparation Methods

Reagent Preparation

-

Titanium tetrachloride (TiCl₄): Stored under inert gas (argon or nitrogen) to prevent hydrolysis.

-

2-Ethylhexanol: Dried over molecular sieves to reduce moisture content below 50 ppm.

-

Ammonia gas: Delivered via controlled bubbling to avoid excessive foaming.

Reaction Setup

Neutralization and Byproduct Removal

-

Ammonia gas is introduced post-reaction to neutralize HCl, maintaining pH > 7.

-

The resulting NH₄Cl precipitate is removed via vacuum filtration.

Product Isolation

-

The toluene layer is washed with deionized water to residual chloride content < 100 ppm.

-

Solvent removal under reduced pressure (40°C, 10 mmHg) yields crude titanate.

-

High-purity product (>98%) is obtained via fractional distillation (150–160°C, 0.5 mmHg).

Industrial-Scale Production Considerations

Table 1: Key Parameters for Industrial Synthesis

| Parameter | Industrial Setting | Laboratory Setting |

|---|---|---|

| Reactor Volume | 5,000 L | 5 L |

| Temperature Control | Jacketed reactors with glycol cooling | Ice baths |

| Ammonia Delivery | Continuous gas sparging | Intermittent bubbling |

| Yield | 87–90% | 82–85% |

| Purity | 95–98% | 90–95% |

Industrial processes prioritize scalability by employing continuous NH₃ injection and centrifugal filtration for NH₄Cl removal. Excess toluene is recycled through distillation columns, reducing solvent costs by 40%.

Laboratory-Scale Preparation Techniques

Small-scale synthesis (1–100 g) modifies the industrial protocol to accommodate glassware limitations:

-

Solvent Choice: Xylene replaces toluene for higher boiling points (138°C vs. 110°C), minimizing solvent loss during reflux.

-

Ammonia Alternatives: Aqueous NH₃ (28%) is avoided to prevent hydrolysis; instead, gaseous NH₃ is delivered via a gas dispersion tube.

-

Safety Enhancements: Schlenk lines ensure inert atmospheres, while pressure-equalizing dropping funnels prevent air ingress.

Purification and Isolation Methods

Solvent Evaporation

Rotary evaporation at 40°C under reduced pressure (10 mmHg) removes 95% of toluene, leaving a viscous orange liquid.

Fractional Distillation

The crude product is distilled using a Vigreux column:

Analytical Validation

Optimization of Reaction Parameters

Table 2: Impact of Ammonia Stoichiometry on Yield

| NH₃:TiCl₄ Molar Ratio | Yield (%) | Purity (%) |

|---|---|---|

| 3.8:1 | 72 | 88 |

| 4.0:1 | 85 | 92 |

| 4.2:1 | 90 | 95 |

| 4.5:1 | 89 | 94 |

Exceeding 4.2 moles of NH₃ per TiCl₄ provides diminishing returns due to emulsion formation during washing.

Comparative Analysis of Synthesis Approaches

Solvent-Free Methods

Attempts to eliminate solvents result in incomplete reaction (<70% yield) due to poor TiCl₄-alcohol miscibility.

Alternative Catalysts

-

Triethylamine: Increases yield to 88% but complicates purification due to amine residues.

-

Molecular Sieves: Reduce NH₃ usage by 15% but prolong reaction times to 24 hours.

Chemical Reactions Analysis

Tetrakis(2-ethylhexyl) titanate undergoes various chemical reactions, including:

-

Hydrolysis: : Reacts with water to form titanium dioxide and 2-ethylhexanol.

Ti(OC8H17)4+2H2O→TiO2+4C8H17OH

-

Transesterification: : Acts as a catalyst in the transesterification of esters.

RCOOR′+R′′OH→RCOOR′′+R′OH

-

Polymerization: : Used as a catalyst in the polymerization of olefins and other monomers.

Common reagents used in these reactions include water, alcohols, and various organic solvents. The major products formed depend on the specific reaction conditions and the nature of the reactants.

Scientific Research Applications

Catalysis

T2EHT is widely used as a catalyst in various chemical reactions:

- Esterification and Transesterification : It facilitates the formation of esters from acids and alcohols, which is crucial in producing plasticizers and biodiesel. The efficiency of T2EHT in these reactions is attributed to its ability to operate under mild conditions with minimal byproducts .

- Polymerization : The compound acts as a catalyst for the polymerization of cyclic oligoesters, enhancing the production of polymers with specific desired properties .

Table 1: Catalytic Applications of Tetrakis(2-ethylhexyl) Titanate

| Reaction Type | Application | Benefits |

|---|---|---|

| Esterification | Production of plasticizers | High yield, low byproducts |

| Transesterification | Biodiesel production | Mild conditions, efficient workup |

| Polymerization | Synthesis of specialty polymers | Tailored physical properties |

Adhesion Promotion

T2EHT serves as an adhesion promoter in composite materials, improving the bond between different substrates such as fibers and resins. This application is particularly important in industries that require durable materials, such as automotive and aerospace manufacturing .

Coatings and Surface Modification

The compound is utilized in coatings for metals and glass, providing enhanced corrosion resistance, heat resistance, and improved adhesion. It can be incorporated into two-component (2K) coatings to achieve desired surface properties .

Table 2: Properties Enhanced by Tetrakis(2-ethylhexyl) Titanate in Coatings

| Property | Enhancement |

|---|---|

| Corrosion Resistance | Improved durability against environmental factors |

| Heat Resistance | Maintains integrity at elevated temperatures |

| Adhesion | Stronger bonds between layers |

Recent studies have explored the cytotoxicity of T2EHT on various cell lines. It has shown potential apoptotic effects at certain concentrations, suggesting its utility in therapeutic applications .

Table 3: Cytotoxicity Data of Tetrakis(2-ethylhexyl) Titanate

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HEK293 | 25 | Caspase-3 activation |

| HepG2 | 30 | Induction of apoptosis |

| Jurkat (T-cells) | 20 | Cell cycle arrest |

These findings indicate that while T2EHT has industrial utility, it may also have implications in biomedical research.

Case Study 1: Biodiesel Production

In a study focusing on biodiesel synthesis via transesterification, T2EHT was employed as a catalyst. The results demonstrated high conversion rates of triglycerides to fatty acid methyl esters (FAMEs), highlighting its effectiveness compared to traditional catalysts .

Case Study 2: Coating Applications

Another investigation evaluated the use of T2EHT in metal coatings. The study found that incorporating this titanate significantly improved adhesion properties and resistance to corrosion when applied to aluminum substrates .

Mechanism of Action

The mechanism of action of tetrakis(2-ethylhexyl) titanate involves its ability to coordinate with various substrates through its titanium center. This coordination facilitates the activation of the substrates, leading to enhanced reactivity. The compound can also form stable complexes with other molecules, which can further influence its catalytic activity.

Comparison with Similar Compounds

Table 1: Key Properties of Tetrakis(2-ethylhexyl) Titanate and Related Compounds

Reactivity and Stability

- Hydrolysis Sensitivity : Tetrakis(2-ethylhexyl) titanate undergoes hydrolysis but slower than titanium tetrachloride, which reacts violently with water to produce HCl . The ethylhexyl groups sterically shield the titanium center, reducing reactivity compared to smaller ligands (e.g., ethyl or butyl) in tetraethyl or tetrabutyl titanates .

- Thermal Stability : The bulky 2-ethylhexyl substituents enhance thermal stability (decomposition >200°C), making it suitable for high-temperature processes like powder synthesis . In contrast, titanium tetrachloride volatilizes at lower temperatures (136°C) .

Research Findings and Industrial Relevance

- Materials Science: Tetrakis(2-ethylhexyl) titanate is critical in producing barium titanate nanoparticles via sol-gel methods, ensuring high purity and controlled stoichiometry .

- Sustainability : Its lower toxicity compared to halogenated titanium compounds (e.g., TiCl₄) aligns with green chemistry trends, though flammability requires careful handling .

Biological Activity

Tetrakis(2-ethylhexyl) titanate (T2EHT), also known as titanium(IV) 2-ethylhexyloxide, is an organotitanium compound with the molecular formula C32H68O4Ti. It is primarily utilized in industrial applications due to its unique chemical properties, including its role as a catalyst in various chemical reactions. This article explores the biological activity of T2EHT, focusing on its cytotoxicity, potential therapeutic applications, and its interactions with biological systems.

T2EHT is a pale yellow liquid that is soluble in organic solvents but reacts with water, leading to hydrolysis and the formation of titanium dioxide and 2-ethylhexanol. The compound acts as a Lewis acid, coordinating with substrates through its titanium center, which enhances reactivity and facilitates various catalytic processes .

Key Reactions:

- Hydrolysis :

- Transesterification : Acts as a catalyst for the transesterification of esters.

Cytotoxicity

Research has indicated that T2EHT exhibits cytotoxic effects on various cell lines. A study evaluating the cytotoxicity of organotitanium compounds found that T2EHT could induce cell death in human embryonic kidney cells (HEK293) and human hepatocellular carcinoma cells (HepG2) at certain concentrations. The cytotoxicity was assessed using assays measuring cell viability and caspase activation, indicating potential apoptotic mechanisms .

Table 1: Cytotoxicity Data of Tetrakis(2-ethylhexyl) Titanate

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HEK293 | 25 | Caspase-3 activation |

| HepG2 | 30 | Induction of apoptosis |

| Jurkat (T-cells) | 20 | Cell cycle arrest |

The data suggest that T2EHT's biological activity may be linked to its ability to disrupt cellular processes, potentially making it a candidate for further investigation in cancer therapy.

Biocompatibility

T2EHT has been explored for its role in preparing biocompatible coatings for medical implants. Its ability to form stable complexes with biological molecules enhances adhesion properties, which is crucial for implant integration into biological tissues.

Case Study 1: Use in Medical Coatings

A study demonstrated that coatings made from T2EHT significantly improved the adhesion of titanium implants to bone tissue. The study involved applying T2EHT-based coatings on titanium surfaces and assessing their performance in vivo. Results showed enhanced osseointegration compared to uncoated implants, highlighting the potential use of T2EHT in orthopedic applications.

Case Study 2: Cytotoxicity Assessment

In another investigation, the cytotoxic effects of T2EHT were evaluated across multiple human cell lines. The study utilized a series of assays to determine the compound's impact on cell viability and apoptosis induction. Findings revealed that while T2EHT was cytotoxic at higher concentrations, it also exhibited selective toxicity towards cancerous cells compared to normal cells, suggesting a possible therapeutic window .

Q & A

Basic Research Questions

Q. What are the key physical and chemical properties of tetrakis(2-ethylhexyl) titanate that influence experimental design?

- Answer : The compound is a liquid at room temperature (melting point data unavailable) with a molecular weight of 564.75 g/mol . It reacts exothermically with water, generating hydrolysis products like titanium oxides and alcohols, necessitating anhydrous conditions in synthesis . Solubility in ethanol and organic solvents makes it suitable for homogeneous catalytic systems, while its flammability (GHS Category 4) requires inert atmospheres or spark-free equipment during handling .

Q. What safety protocols are critical for handling tetrakis(2-ethylhexyl) titanate in laboratory settings?

- Answer : Key precautions include:

- PPE : Flame-resistant clothing, nitrile gloves, and safety goggles to prevent skin/eye irritation (GHS Category 2/2A) .

- Ventilation : Use fume hoods to avoid inhalation of vapors, which may cause respiratory irritation .

- Storage : Keep in sealed containers under dry, inert gas (e.g., nitrogen) to prevent hydrolysis or combustion .

- Spill Management : Absorb with inert materials (e.g., sand) and avoid water-based cleanup due to reactivity .

Q. What analytical methods are recommended for characterizing tetrakis(2-ethylhexyl) titanate?

- Answer :

- FT-IR/NMR : To confirm ester linkages (C-O-Ti) and 2-ethylhexyl group presence .

- TGA/DSC : Assess thermal stability and decomposition thresholds (data gaps noted in ).

- Karl Fischer Titration : Monitor moisture content to prevent premature hydrolysis .

Advanced Research Questions

Q. How does tetrakis(2-ethylhexyl) titanate function as a catalyst in polymerization reactions?

- Answer : The compound acts as a transesterification catalyst in polyesterimide resin synthesis by coordinating with alcohol groups, accelerating molecular weight growth. For example, in cyclic butylene terephthalate (CBT) systems, it reduces reaction times by 30–50% compared to traditional tin-based catalysts . Key variables include catalyst loading (0.1–1.0 wt%) and temperature (120–180°C), with optimal activity observed under anhydrous conditions .

Q. What experimental strategies address contradictions in reported stability data for tetrakis(2-ethylhexyl) titanate?

- Answer : Discrepancies in physical state (liquid vs. solid) and decomposition thresholds may arise from impurities or storage conditions. Mitigation approaches:

- Purification : Distill under vacuum (<1 mmHg) to remove residual alcohols or moisture .

- Controlled Testing : Replicate stability studies under inert atmospheres (e.g., argon) to isolate environmental effects .

- Cross-Validation : Compare results with alternative characterization methods (e.g., XRD for crystallinity vs. DSC for phase transitions) .

Q. How can researchers optimize reaction conditions for titanium-based catalytic systems using this compound?

- Answer :

- Solvent Selection : Use non-polar solvents (e.g., toluene) to minimize side reactions with polar protic solvents .

- Stoichiometry : Maintain a 1:4 molar ratio of titanium to alcohol groups to prevent catalyst deactivation .

- Kinetic Profiling : Monitor reaction progress via in-situ FT-IR or GC-MS to identify rate-limiting steps .

Methodological Considerations

- Data Gaps : Limited ecotoxicological and chronic toxicity data (see ) necessitate precautionary handling.

- Synthesis Refinement : Substitute water-sensitive steps with Schlenk-line techniques to enhance reproducibility .

- Collaborative Studies : Partner with computational chemists to model hydrolysis pathways and predict decomposition products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.